Home > Products > Screening Compounds P26534 > PKC-theta inhibitor hcl
PKC-theta inhibitor hcl -

PKC-theta inhibitor hcl

Catalog Number: EVT-2899395
CAS Number:
Molecular Formula: C20H26ClF3N6O3
Molecular Weight: 490.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PKC-theta inhibitor hydrochloride is a compound that specifically inhibits the activity of the Protein Kinase C theta isoform, which plays a crucial role in T-cell signaling and immune responses. This compound has garnered interest due to its potential therapeutic applications in autoimmune diseases and cancer treatments. The inhibition of PKC-theta can modulate T-cell functions, particularly in regulatory and effector T-cells, thereby influencing immune responses.

Source and Classification

PKC-theta inhibitors are classified as small molecule inhibitors. They are derived from various chemical frameworks, including pyridine derivatives, which have been shown to effectively inhibit the activity of PKC-theta. These compounds are synthesized to target the specific enzymatic functions of PKC-theta, thus providing a means to manipulate T-cell signaling pathways for therapeutic purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of PKC-theta inhibitors typically employs modern organic synthesis techniques such as solid-phase peptide synthesis or solution-phase synthesis methods. For instance, automated solid-phase peptide synthesis has been utilized to create peptide inhibitors that specifically target PKC-theta. The synthetic routes often involve the construction of complex molecular structures that include various functional groups designed to enhance binding affinity and specificity for the target enzyme .

In particular, one notable synthetic method involves the use of pyridine derivatives, where the inhibitors are designed with specific substituents that optimize their interaction with the active site of PKC-theta. This includes modifications that enhance solubility and bioavailability while maintaining potency against the target enzyme .

Molecular Structure Analysis

Structure and Data

The molecular structure of PKC-theta inhibitors typically features a core pyridine ring with various substituents that influence its biological activity. For example, a common structure includes a pyridine moiety substituted with alkyl and aryl groups that facilitate interaction with the enzyme's active site.

  • Molecular Formula Example: C18H22ClN3O2
  • Molecular Weight: Approximately 345.84 g/mol
  • Key Functional Groups: Amino groups, carbonyls, and halogens which play roles in binding interactions.

The structural analysis often employs techniques such as X-ray crystallography or NMR spectroscopy to confirm the conformation and binding interactions within the enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

PKC-theta inhibitors undergo specific chemical reactions when interacting with their target enzyme. The primary reaction involves competitive inhibition where the inhibitor binds to the active site of PKC-theta, preventing substrate phosphorylation. This interaction alters the normal signaling cascade initiated by T-cell receptor engagement.

The kinetics of these reactions can be characterized using Michaelis-Menten kinetics to determine parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum reaction velocity), which provide insight into the inhibitor's potency and efficacy .

Mechanism of Action

Process and Data

The mechanism of action for PKC-theta inhibitors involves their binding to the regulatory domain of PKC-theta, which prevents its activation by diacylglycerol and calcium ions. This inhibition disrupts downstream signaling pathways critical for T-cell activation, including those leading to nuclear factor kappa-light-chain-enhancer of activated B cells activation.

Data from studies indicate that inhibition of PKC-theta leads to reduced production of pro-inflammatory cytokines such as interleukin-2, thereby modulating immune responses. The selective targeting of this kinase allows for therapeutic manipulation without broadly affecting other PKC isoforms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on substituents.
  • Stability: Generally stable under standard laboratory conditions but may require protection from light or moisture.
  • Melting Point: Specific melting points can vary depending on the particular derivative synthesized.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability during synthesis .

Applications

Scientific Uses

PKC-theta inhibitors have significant applications in both research and clinical settings:

  • Autoimmune Diseases: These compounds are being investigated for their ability to modulate immune responses in conditions like rheumatoid arthritis and multiple sclerosis.
  • Cancer Therapy: By targeting dysfunctional T-cells in tumors, PKC-theta inhibitors may enhance anti-tumor immunity, making them candidates for combination therapies in cancer treatment.
  • Immunotherapy Resistance: Recent studies suggest that these inhibitors can reinvigorate T-cell function in patients resistant to existing immunotherapies by disrupting repressive complexes involving PKC-theta .
Introduction to PKC-Theta in Cellular Signaling and Disease Pathogenesis

Role of PKC-Theta in Immune System Regulation

Protein kinase C-theta (PKCθ) is a novel (n) PKC isoform distinguished by its restricted expression profile, predominantly in T lymphocytes, platelets, and skeletal muscle [4] [9]. Unlike other PKC isoforms (e.g., PKCα or PKCδ), PKCθ exhibits unique translocation dynamics during T-cell activation. Upon T-cell receptor (TCR) engagement and CD28 costimulation, PKCθ selectively translocates to the center of the immunological synapse (cSMAC) [3] [4]. This spatial positioning is facilitated by:

  • Diacylglycerol (DAG) binding to its C1 domain [5] [7]
  • Lck tyrosine kinase-mediated interactions with CD28’s cytoplasmic tail, forming a trimolecular complex (CD28/Lck/PKCθ) [5]
  • A polyproline motif in its V3 hinge region that binds Lck’s SH3 domain [5]

At the cSMAC, PKCθ acts as a signaling scaffold for downstream transcription factors:

  • NF-κB: Phosphorylates CARMA1, triggering assembly of the CBM complex (CARMA1/BCL10/MALT1), which activates IKK and liberates NF-κB [1] [8].
  • AP-1: Phosphorylates SPAK kinase and recruits Tec kinase, driving c-Fos/c-Jun dimerization [1] [4].
  • NFAT: Enhances calcium influx and calcineurin activation, though mechanisms remain partially unresolved [1] [4].

These pathways collectively regulate T-cell proliferation, IL-2 production, and survival via Bcl-xL upregulation [1] [4]. PKCθ also governs T-helper cell differentiation, particularly Th2 and Th17 subsets, which mediate allergic and autoimmune responses [1] [5].

Table 1: PKCθ-Dependent Signaling Pathways in T Cells

Transcription FactorUpstream ActivatorsFunctional OutcomesDeficiency Phenotypes
NF-κBCARMA1 phosphorylation, CBM complex assemblyInflammatory cytokine production, T-cell survivalImpaired IL-2, Bcl-xL downregulation [1] [8]
AP-1SPAK/Tec kinase activationProliferation, differentiationReduced Th2/Th17 differentiation [1] [4]
NFATCalcium flux modulationIL-2 transcription, activation-induced cell deathContext-specific defects in T-cell anergy [1] [4]

Critically, PKCθ exhibits opposing roles in effector (Teff) versus regulatory T cells (Tregs):

  • In Teffs, it stabilizes the immunological synapse and amplifies inflammatory signals [3] [5].
  • In Tregs, it localizes away from the synapse (distal pole complex) and imposes negative feedback on suppressive function. PKCθ inhibition enhances Treg activity by 4-fold, suggesting intrinsic inhibitory signaling [3] [5].

PKC-Theta as a Therapeutic Target in Autoimmune Disorders and Cancer

PKCθ’s centrality in pathogenic immunity—coupled with its dispensable role in antiviral responses—positions it as a precision target for immune modulation.

Autoimmune and Inflammatory Disorders:

  • PKCθ-/- mice show resistance to Th2/Th17-driven pathologies, including:
  • Experimental autoimmune encephalomyelitis (EAE)
  • Inflammatory bowel disease (IBD)
  • Allergic asthma [1] [5] [10]
  • Mechanistically, PKCθ ablation:
  • Reduces proinflammatory cytokines (IL-17, IL-4, IFNγ) [1]
  • Enhances Treg suppression by eliminating negative feedback [3] [5]
  • In graft-versus-host disease (GVHD), PKCθ-/- donor T cells fail to induce gut pathology but retain antiviral function [10].

Oncological Contexts:PKCθ exhibits context-dependent roles in cancer:

  • Tumor-Suppressive Effects:
  • Bioinformatic analyses reveal reduced PKCθ protein levels in lung, renal, and pancreatic cancers [6].
  • Mutations (e.g., R145H/C, E161K) impair autoinhibition, leading to proteasomal degradation and functional loss [6].
  • Oncogenic Signaling:
  • Sustained PKCθ activity in hematologic malignancies (e.g., T-cell lymphomas) drives proliferation via NF-κB [2].
  • Therapeutic Inhibition Rationale:
  • Small-molecule inhibitors (e.g., rottlerin) block Thr538 phosphorylation, suppressing downstream activation markers (CD25, CD69) and cytokines (IL-2, IFNγ) in human PBMCs [7].
  • Antibody-based intracellular delivery (anti-pPKCθ) using protein transduction domain mimics (PTDMs) reduces T-bet and NOTCH1 expression, blunting T-cell differentiation [7].

Table 2: Disease-Modifying Effects of PKCθ Inhibition

Disease ModelKey Findings with PKCθ InhibitionMechanistic InsightsSource
Autoimmune EncephalomyelitisReduced incidence and severityImpaired Th17 differentiation, NF-κB blockade [1] [1] [5]
GVHDAbrogated gut pathology, preserved GVLSelective apoptosis of alloreactive T cells; intact antiviral CD8+ responses [10] [10]
Colorectal CancerReduced β-catenin/c-Myc signalingPKCθ loss upregulates p38 MAPK, suppressing K-Ras [2] [6] [2] [6]

Emerging Therapeutic Strategies:

  • Allosteric inhibitors targeting the C1 domain to disrupt DAG binding [5] [7].
  • PTDM-Antibody conjugates delivering anti-pPKCθ (Thr538) to suppress phosphorylation-dependent activation [7].
  • Gene-silencing approaches (siRNA) to enhance Treg function in autoimmunity [3].

Properties

Product Name

PKC-theta inhibitor hcl

IUPAC Name

4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine;hydrochloride

Molecular Formula

C20H26ClF3N6O3

Molecular Weight

490.9 g/mol

InChI

InChI=1S/C20H25F3N6O3.ClH/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14;/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28);1H

InChI Key

DAMOOQKWLUXEGI-UHFFFAOYSA-N

SMILES

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F.Cl

Solubility

not available

Canonical SMILES

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.